molecular formula C12H17NO2S B14461643 N,N-Diethyl-2-(methanesulfinyl)benzamide CAS No. 65936-05-2

N,N-Diethyl-2-(methanesulfinyl)benzamide

Cat. No.: B14461643
CAS No.: 65936-05-2
M. Wt: 239.34 g/mol
InChI Key: RGSDKZGRLGYZQC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(methanesulfinyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with diethyl and methanesulfinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(methanesulfinyl)benzamide typically involves the reaction of 2-(methanesulfinyl)benzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride for the activation of the carboxylic acid group and diethylamine as the amine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(methanesulfinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Formation of N,N-Diethyl-2-(methanesulfonyl)benzamide.

    Reduction: Formation of N,N-Diethyl-2-(methylthio)benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N,N-Diethyl-2-(methanesulfinyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(methanesulfinyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.

    N,N-Diethyl-2-phenylacetamide: Another benzamide derivative with distinct chemical properties and applications.

Uniqueness: N,N-Diethyl-2-(methanesulfinyl)benzamide is unique due to the presence of the methanesulfinyl group, which imparts specific chemical reactivity and potential biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65936-05-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N,N-diethyl-2-methylsulfinylbenzamide

InChI

InChI=1S/C12H17NO2S/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)16(3)15/h6-9H,4-5H2,1-3H3

InChI Key

RGSDKZGRLGYZQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1S(=O)C

Origin of Product

United States

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